2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl benzoate
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Overview
Description
2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl benzoate is an organic compound that features a complex structure with a cyanophenyl group, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction between a phosphonium salt and an aldehyde.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the intermediate with benzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are commonly employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl acetate
- 2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl propionate
- 2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl butyrate
Uniqueness
2-(4-Cyanophenyl)-1-(thiophen-2-yl)ethenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or stability profiles.
Properties
CAS No. |
90013-80-2 |
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Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[2-(4-cyanophenyl)-1-thiophen-2-ylethenyl] benzoate |
InChI |
InChI=1S/C20H13NO2S/c21-14-16-10-8-15(9-11-16)13-18(19-7-4-12-24-19)23-20(22)17-5-2-1-3-6-17/h1-13H |
InChI Key |
MDAYGZDVRKAKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(=CC2=CC=C(C=C2)C#N)C3=CC=CS3 |
Origin of Product |
United States |
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